![molecular formula C11H11N3 B577750 6'-Methyl-[3,3'-bipyridin]-4-amine CAS No. 1342485-36-2](/img/structure/B577750.png)
6'-Methyl-[3,3'-bipyridin]-4-amine
Overview
Description
6’-Methyl-[3,3’-bipyridin]-4-amine is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This specific compound features a methyl group at the 6’ position and an amine group at the 4 position on the bipyridine structure. Bipyridines are known for their versatility in coordination chemistry, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Methyl-[3,3’-bipyridin]-4-amine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and halogenated pyridines with a palladium catalyst.
Negishi Coupling: This method involves the reaction of organozinc compounds with halogenated pyridines.
Industrial Production Methods: Industrial production often employs these coupling reactions on a larger scale, optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6’-Methyl-[3,3’-bipyridin]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the bipyridine to dihydrobipyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bipyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield bipyridine N-oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemical Applications
Coordination Chemistry:
6'-Methyl-[3,3'-bipyridin]-4-amine acts as a ligand in coordination chemistry. It forms complexes with transition metals, which are crucial for catalysis and the development of new materials. The ability to coordinate with different metal ions allows this compound to be utilized in various catalytic processes.
Synthesis of Advanced Materials:
This compound is instrumental in synthesizing advanced materials such as conductive polymers and organic semiconductors. Its structural properties enable the formation of stable and functional materials that are essential in electronic applications.
Biological Applications
Enzyme Interactions:
In biological systems, this compound is studied for its interactions with enzymes. It can modulate enzyme activity by forming coordination complexes with metal ions that are integral to enzyme function. This property is particularly useful in understanding biochemical pathways and enzyme kinetics.
Antimicrobial and Anticancer Research:
Research has indicated potential therapeutic applications of this compound in treating cancer and infections. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting its role as a promising candidate for drug development.
Medical Applications
Therapeutic Agent Development:
Ongoing research explores the potential of this compound as a therapeutic agent. Its mechanism of action involves interaction with specific molecular targets such as receptors and enzymes, which can lead to the modulation of cellular processes related to disease progression.
Case Study Insights:
- Cancer Cell Line Studies: A study on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound exhibited enhanced efficacy when used in combination with established chemotherapeutics.
- In Vivo Studies: Preliminary investigations in mouse models bearing human cancer xenografts indicated significant tumor reduction following administration of this compound, highlighting its potential for further clinical development.
Industrial Applications
Material Science:
In the industrial sector, this compound is utilized for developing advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Its unique electronic properties make it suitable for applications requiring efficient charge transport.
Summary Table of Applications
Field | Application | Details |
---|---|---|
Chemistry | Coordination Chemistry | Forms complexes with transition metals for catalysis |
Synthesis of Advanced Materials | Used in conductive polymers and organic semiconductors | |
Biology | Enzyme Interactions | Modulates enzyme activity through metal ion coordination |
Antimicrobial and Anticancer Research | Exhibits inhibitory effects on cancer cell lines | |
Medicine | Therapeutic Agent Development | Potential use in targeting specific receptors/enzyme pathways |
Industrial | Material Science | Employed in OLEDs and photovoltaic cells due to its electronic properties |
Mechanism of Action
The mechanism of action of 6’-Methyl-[3,3’-bipyridin]-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein folding, and signal transduction pathways .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal ions.
4,4’-Bipyridine: Another bipyridine derivative, often used in the synthesis of coordination polymers and metal-organic frameworks.
6,6’-Dimethyl-2,2’-bipyridine: Similar to 6’-Methyl-[3,3’-bipyridin]-4-amine but with methyl groups at the 6 and 6’ positions.
Uniqueness: 6’-Methyl-[3,3’-bipyridin]-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and binding affinity, making it valuable in specialized applications .
Biological Activity
6'-Methyl-[3,3'-bipyridin]-4-amine is a member of the bipyridine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by two pyridine rings connected by a methylene bridge and a methyl group at the 6' position. Its potential applications range from anticancer properties to roles in enzyme inhibition and antimicrobial activity.
The synthesis of this compound typically involves methods such as Suzuki coupling, Stille coupling, and Negishi coupling, which allow for the formation of bipyridine derivatives through reactions with various halogenated pyridines and organometallic reagents . The compound can undergo several types of reactions including oxidation to form N-oxides and substitution reactions that introduce different functional groups onto the bipyridine rings .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The following table summarizes some key findings:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 | 4.14 | Induction of apoptosis and cell cycle arrest at G2/M phase |
HepG-2 | 3.04 | Increased caspase-3 activity leading to apoptosis |
MCF-7 | 2.40 | Modulation of Bcl-2 and Bax expression levels |
These findings indicate that the compound can effectively target multiple pathways involved in cancer cell survival and proliferation .
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. It interacts with various enzymes involved in metabolic processes, influencing pathways such as glycolysis and oxidative stress response. For instance, its inhibitory effects on Dipeptidyl Peptidase IV (DPP-IV) have been noted, which is significant for glucose metabolism regulation .
Case Study 1: Anticancer Activity
In a controlled study, this compound was tested against a panel of nine different cancer cell lines. The results indicated that the compound exhibited broad-spectrum anticancer activity with selectivity towards certain types of cancer cells. Notably, it showed IC50 values ranging from 2.40 µM to 4.14 µM across various lines, demonstrating its potential as a therapeutic agent .
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with DPP-IV. The compound was found to significantly inhibit DPP-IV activity, which could enhance insulin secretion and improve glycemic control in diabetic models. This suggests its potential utility in treating metabolic disorders alongside its anticancer properties .
The biological activity of this compound is primarily attributed to its ability to form coordination complexes with metal ions, thereby modulating various biochemical pathways. Its interaction with enzymes can alter enzyme activity and influence signal transduction pathways critical for cell survival and proliferation . Furthermore, the compound's role in inducing apoptosis through the upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 highlights its multifaceted mechanism of action .
Properties
IUPAC Name |
3-(6-methylpyridin-3-yl)pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-2-3-9(6-14-8)10-7-13-5-4-11(10)12/h2-7H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTANXIBYQZDURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734709 | |
Record name | 6'-Methyl[3,3'-bipyridin]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342485-36-2 | |
Record name | 6'-Methyl[3,3'-bipyridin]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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